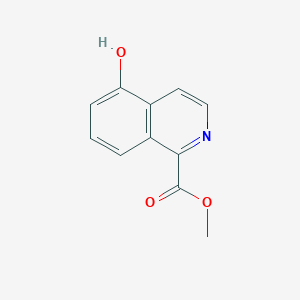

Methyl 5-hydroxyisoquinoline-1-carboxylate

Description

Significance of Isoquinoline (B145761) and Hydroxyisoquinoline Scaffolds in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. google.commdpi.com This framework is not merely a synthetic curiosity but is a recurring motif in nature, forming the core of numerous alkaloids found in various plant species. thieme-connect.de Notable examples include the poppy alkaloids papaverine (B1678415) and morphine, which feature a tetrahydroisoquinoline core and exhibit potent physiological effects. thieme-connect.de

The inherent structural features of isoquinolines and their hydroxylated derivatives (hydroxyisoquinolines) make them versatile templates for drug discovery. They possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. google.comnih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the planar aromatic system allows for π-π stacking interactions with biological targets. The addition of a hydroxyl group further enhances their interaction potential, enabling hydrogen bonding and metal chelation, which is a key feature in the mechanism of certain enzyme inhibitors. Consequently, the synthesis and functionalization of isoquinoline-based molecules remain an active and compelling area for organic and medicinal chemists. google.com

Overview of Ester Derivatives in Bioactive Compound Development

In the development of bioactive compounds, the use of ester derivatives, particularly simple alkyl esters like methyl esters, is a well-established strategy to modulate a molecule's properties. Esterification of a carboxylic acid or a phenol (B47542) is a common chemical modification employed to enhance a compound's therapeutic potential. google.com

Esters are frequently used as prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body, often through enzymatic hydrolysis. This approach can overcome challenges such as poor solubility, low stability, and limited bioavailability. nih.gov By masking a polar carboxylic acid group with an ester, the molecule's lipophilicity is increased, which can improve its ability to cross cellular membranes. Furthermore, ester derivatives can influence a compound's antioxidant and antibacterial activities by altering its electronic and steric properties. researchgate.net This strategy of converting hydrophilic phenolic antioxidants into their corresponding esters is an efficient way to improve their solubility in non-polar media without significantly disturbing the core molecular structure responsible for their bioactivity. thieme-connect.de

Research Context of Methyl 5-Hydroxyisoquinoline-1-carboxylate within Isoquinoline Chemistry

This compound (CAS No. 2090987-91-8) is a specific molecule within the broader class of hydroxyisoquinoline carboxylates. While extensive, peer-reviewed studies focusing solely on this compound are not widely available in public literature, its chemical structure positions it firmly within a significant area of current research: the development of enzyme inhibitors.

The parent compound, 5-hydroxyisoquinoline-1-carboxylic acid, and its structural isomers, such as 8-hydroxy-isoquinoline-5-carboxylic acid, are recognized for their ability to inhibit metalloenzymes. Specifically, these scaffolds are investigated as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, including prolyl hydroxylase domain (PHD) enzymes and histone demethylases, which are implicated in various diseases. google.com The hydroxy and carboxylate groups on the isoquinoline ring are crucial for chelating the active-site Fe(II) ion of these enzymes, thereby blocking their activity.

In this context, this compound is logically pursued as a derivative for several reasons. The methyl ester may serve as a prodrug, masking the polar carboxylic acid to enhance cell permeability. Once inside the cell, it can be hydrolyzed by esterases to release the active carboxylic acid. This approach is a key strategy for developing cellularly active inhibitors that target intracellular enzymes. nih.gov Therefore, the research interest in this compound lies in its potential as a tool to probe and modulate the activity of critical enzyme families.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2090987-91-8 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₉NO₃ | sigmaaldrich.com |

| Molecular Weight | 203.19 g/mol | sigmaaldrich.com |

| SMILES | COC(=O)c1nccc2c1cccc2O | chemscene.com |

Research Context of Related Hydroxyisoquinoline and Hydroxyquinoline Derivatives

| Compound Class/Derivative | Research Area / Biological Activity | Mechanism / Significance | Reference(s) |

| 4-Hydroxy-isoquinoline Compounds | Inhibition of HIF Prolyl Hydroxylase (PHD) | Potential treatment for ischemic conditions by stabilizing Hypoxia-Inducible Factor (HIF). | google.com |

| 8-Hydroxy-isoquinoline-5-carboxylic acid | Inhibition of 2-oxoglutarate (2OG)-dependent oxygenases | Competes with 2-oxoglutarate for binding to Fe(II) in the enzyme active site, altering epigenetic regulation. | |

| Tetrahydroisoquinoline Derivatives | Inhibition of Cholinergic Enzymes & Na+, K+-ATPase | Potential application in neurodegenerative diseases and cancer. Derivatization can enhance inhibitory potential. | mdpi.com |

| 4-Hydroxyquinoline-carboxylic acids | Inhibition of Dehydrogenase Enzymes | Irreversible inhibition of certain dehydrogenases, relevant for drug design. | colab.ws |

| 8-Hydroxyquinoline (B1678124) Derivatives | Antibacterial & Antifungal Activity | Broad-spectrum activity against various pathogens. Used as a scaffold for new antimicrobial agents. | researchgate.netnih.gov |

| Carboxylic Acid-based Inhibitors | General Enzyme Inhibition | Carboxylic acid moiety often anchors to the active site. Esterification can create cell-permeable prodrugs. | nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 5-hydroxyisoquinoline-1-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-8-3-2-4-9(13)7(8)5-6-12-10/h2-6,13H,1H3 |

InChI Key |

VKBXPPCGHLPRCX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Hydroxyisoquinoline 1 Carboxylate and Analogues

Established Synthetic Routes to Isoquinoline-1-carboxylates

The formation of the isoquinoline-1-carboxylate scaffold is a central challenge addressed by several foundational and modern synthetic routes. These methods often involve the construction of the heterocyclic ring from acyclic or simpler cyclic precursors.

Cyclization Reactions of Appropriately Substituted Precursors

Cyclization reactions represent the most direct approach to the isoquinoline (B145761) skeleton. Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have long served as the bedrock for isoquinoline synthesis, typically involving the cyclization of substituted β-arylethylamine derivatives. niscpr.res.inacs.orgharvard.edu However, these methods can be limited by harsh reaction conditions and a narrow substrate scope. niscpr.res.in

More contemporary approaches utilize transition-metal catalysis to achieve high efficiency and selectivity. Palladium, rhodium, copper, and ruthenium catalysts are frequently employed to facilitate the annulation of appropriately substituted starting materials. organic-chemistry.org For instance, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a pathway to substituted isoquinolones with excellent regioselectivity. mdpi.com Similarly, the reaction of o-alkynylarylaldimines can be mediated by silver or bromine to induce a 6-endo-dig cyclization, forming the isoquinoline ring system. thieme-connect.de Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides offers another route that avoids the need for an external oxidant by using the amine as a directing group. organic-chemistry.org

Table 1: Modern Cyclization Strategies for Isoquinoline Synthesis

| Catalyst/Reagent | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Palladium(II) | N-methoxy benzamides and 2,3-allenoic acid esters | C–H Activation/Annulation | mdpi.com |

| Silver Triflate (AgOTf) or Bromine (Br₂) | o-Alkynylbenzaldoximes | Electrophilic 6-endo-dig Cyclization | thieme-connect.de |

| Rhodium(III) | Oximes and diazo compounds | Tandem C-H Activation/Cyclization/Condensation | organic-chemistry.org |

| Copper(I) | 2-Bromoaryl ketones, terminal alkynes, and acetonitrile | Three-component [3+2+1] Cyclization | organic-chemistry.org |

| Ruthenium(II) | Primary benzylamines and sulfoxonium ylides | C-H Functionalization/Annulation | organic-chemistry.org |

Multi-Step Condensation and Esterification Processes

Multi-step sequences involving condensation and esterification reactions provide an alternative, often more controlled, route to specific isoquinoline-1-carboxylate isomers. A notable strategy begins with an appropriately substituted 2-methylbenzoic acid ester. This precursor undergoes halogenation to yield a 2-(halomethyl)benzoic acid ester. Subsequent reaction with a protected glycine (B1666218) ester, followed by base-mediated cyclization and aromatization, affords the desired substituted isoquinoline. google.com This method is advantageous as it can produce a single isomer, avoiding the separation issues common to other routes. google.com

Another documented multi-step synthesis leading to a hydroxyisoquinoline carboxylate analogue involves reacting a 5-phenoxybenzofuranone with thionyl chloride and methanol (B129727). google.com This step forms a methyl 2-chloromethyl-4-phenoxybenzoate intermediate, which is then condensed with p-toluenesulfonyl glycine methyl ester. A final cyclization step using sodium methoxide (B1231860) yields methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. google.com Condensation reactions, such as the Claisen condensation which joins two ester molecules to form a β-keto ester, are fundamental to building the carbon framework required for these complex heterocycles. youtube.com Esterification itself, often the final step, can be achieved using various methods, including the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which facilitates the reaction between a carboxylic acid and an alcohol under mild conditions. researchgate.net

Regioselective Synthesis Strategies for Hydroxyisoquinoline Derivatives

Achieving the correct substitution pattern, particularly the placement of a hydroxyl group at the C-5 position, requires precise control over the reaction's regioselectivity.

Approaches to Introduce Hydroxyl Groups at Specific Positions

The position of the hydroxyl group on the final isoquinoline ring is typically predetermined by the substitution pattern of the aromatic precursor. To synthesize a 5-hydroxyisoquinoline (B118818), the starting material would need to be a benzene (B151609) derivative with substituents at the 1 and 3 positions. For example, a Pomeranz–Fritsch-type cyclization would likely start from a derivative of 3-hydroxybenzaldehyde (B18108) or 3-methoxybenzaldehyde.

While direct synthesis of Methyl 5-hydroxyisoquinoline-1-carboxylate is not extensively detailed in the literature, the synthesis of other hydroxylated isomers illustrates key principles. For instance, 4-hydroxyisoquinoline (B107231) derivatives have been prepared via the acid-catalyzed ring opening and intramolecular cyclization of oxazole (B20620) precursors, which are themselves made from phthalic anhydride and methyl isocyanoacetate. google.com The Betti reaction, a multicomponent condensation, has been employed to synthesize 8-hydroxyquinoline (B1678124) derivatives. rsc.org In some transition metal-catalyzed reactions, the hydroxyl group itself can act as a directing group, influencing the regiochemical outcome of the cyclization. nih.gov

Chemoselective Protection and Deprotection Strategies

The presence of a reactive hydroxyl group often necessitates the use of protecting groups to prevent unwanted side reactions during the synthesis. youtube.com The choice of protecting group is critical and must be stable to the reaction conditions used in subsequent steps while being readily removable without affecting other parts of the molecule. nih.gov

For phenolic hydroxyls, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) (Bn) ethers. Silyl ethers are typically installed using the corresponding silyl chloride and a base and are cleaved under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.comnih.gov Benzyl ethers, formed by reacting the phenol (B47542) with a benzyl halide in the presence of a base, are robust but can be removed via hydrogenation. youtube.com The development of photoremovable protecting groups offers an alternative strategy for mild and selective deprotection. nih.gov

Table 2: Common Protecting Groups for Phenolic Hydroxyls in Synthesis

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF or mild acid (e.g., AcOH) | nih.gov |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF or acid | nih.gov |

| Benzyl | Bn | BnBr, Base (e.g., NaH, K₂CO₃) | Catalytic Hydrogenation (H₂, Pd/C) | youtube.com |

| p-Methoxybenzyl | PMB | PMBCl, Base (e.g., NaH) | Oxidative cleavage (DDQ, CAN) or strong acid | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis increasingly emphasizes the development of advanced and environmentally sustainable methods. These techniques aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional approaches. unlp.edu.arijpsjournal.com

Advanced methods for isoquinoline synthesis include the use of microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times in processes like the Bischler-Napieralski reaction and palladium-catalyzed annulations. acs.orgorganic-chemistry.org Visible-light photocatalysis has also emerged as a powerful tool for constructing heterocyclic frameworks under mild conditions, offering an alternative to high-temperature reactions. acs.org

Green chemistry principles are being applied through the design of novel catalytic systems and the use of benign solvents. A notable example is the use of a Ru(II)/PEG-400 catalyst for synthesizing isoquinoline derivatives; the polyethylene (B3416737) glycol (PEG-400) solvent is biodegradable, and the catalytic system can be recycled. niscpr.res.in Solvent-free reactions, conducted at slightly elevated temperatures, represent another effective green strategy, minimizing waste and simplifying product work-up. nih.gov These approaches signify a shift towards more sustainable and efficient production of complex molecules like this compound. nih.gov

Table 3: Comparison of Traditional and Green Synthetic Approaches

| Aspect | Traditional Methods (e.g., classic named reactions) | Green/Advanced Methods | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Visible light | acs.orgacs.org |

| Catalysts | Often stoichiometric strong acids/reagents | Recyclable transition-metal catalysts (e.g., Ru(II)/PEG-400) | niscpr.res.in |

| Solvents | Often hazardous organic solvents (e.g., benzene, chloroform) | Biodegradable solvents (e.g., PEG-400), water, or solvent-free | niscpr.res.innih.gov |

| Efficiency | Can suffer from low yields and poor atom economy | Generally higher yields, improved atom economy, and shorter times | niscpr.res.innih.gov |

Nanocatalyst-Based Synthetic Methods

The application of nanocatalysts in the synthesis of heterocyclic compounds, including quinolines and isoquinolines, represents a significant advancement in chemical manufacturing, offering enhanced efficiency and milder reaction conditions. While direct synthesis of this compound using nanocatalysts is an area of ongoing research, the principles are well-established through the synthesis of related structures.

One prominent example involves the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) as a catalyst. youtube.com These nanoparticles provide a high surface area for reactions to occur, which can lead to significant improvements in yield and reduction in reaction times. youtube.com For instance, in the synthesis of 2-methyl-6-nitroquinoline, the use of a 40 nm Fe3O4@SiO2 nanocatalyst has been shown to double the reaction yield and reduce the reaction time from 110 to 80 minutes. youtube.com The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby enhancing the reaction rate. youtube.com

The general protocol for such a synthesis involves the condensation and cyclization reactions that form the heterocyclic ring system. The catalyst, being magnetic, can be easily separated from the reaction mixture for reuse, adding to the method's efficiency and environmental friendliness. youtube.com The catalytic power of such supermagnetic nanoparticles can be further enhanced by functionalization with groups like sulfonic acid (Fe3O4@SiO2-SO3H), which act as solid acid catalysts for condensation reactions. pharmaguideline.com

Optimized Reaction Conditions and Efficiency Enhancement

Significant efforts have been made to optimize reaction conditions to improve the efficiency of isoquinoline synthesis. These enhancements focus on increasing yields, reducing reaction times, and employing milder, more environmentally benign conditions.

A novel approach involves conducting the synthesis in charged microdroplets generated by an electrospray process. wikipedia.org This method allows for reactions like the Pomeranz-Fritsch synthesis of isoquinoline to occur on a millisecond timescale at ambient temperature and without the need for added acid, a stark contrast to bulk-phase reactions that require long durations and high acid concentrations. wikipedia.org

Transition-metal-free, one-pot methods also represent a major step forward in efficiency. For example, a tandem process for synthesizing indolo[1,2-b]isoquinolines has been developed using 2-alkynylanilines, KN(SiMe3)2, and nitroarenes, forming three new bonds in a single operation. scispace.com Optimization of this reaction found that conducting the reaction with specific solvent volumes and temperatures could improve yields to as high as 88%. scispace.com

Another efficient method involves the use of carbon disulfide (CS2) for the cyclization/deoxygenation of 2-alkynylbenzaldoximes to form functionalized isoquinolines. nih.gov This approach is advantageous due to the use of inexpensive and commercially available CS2 under mild conditions, offering good to high yields for a wide range of substrates. nih.gov The optimization of this reaction is detailed in the table below.

Table 1: Optimization of Reaction Conditions for Isoquinoline Synthesis via Cyclization/Deoxygenation Interactive table available in the digital version.

| Entry | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AgOTf | CH2Cl2 | Room Temp | 5 | 55 |

| 2 | Br2 | CH2Cl2 | Room Temp | 3.5 | 70 |

| 3 | Br2 | DMF | Room Temp | 3.5 | 92 |

Data sourced from a study on the efficient synthesis of isoquinoline derivatives. nih.gov

Synthesis of Structural Analogues and Libraries

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, making the synthesis of its analogues and libraries a key focus of research. organic-chemistry.org Strategies often involve multicomponent reactions or cascade reactions that allow for the rapid assembly of complex and diverse molecules from simple precursors.

Photo-induced reactions offer a modern approach to creating functionalized isoquinoline derivatives. A cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, generated using an organic photosensitizer, yields amide-functionalized isoquinoline-1,3-diones under mild and environmentally friendly conditions with a broad substrate scope. researchgate.net Similarly, Rh(III)-catalyzed [4+2]-annulation of benzamides with internal alkynes provides a pathway to a series of α-CF3-substituted α-amino acid derivatives with an isoquinolone core. nih.gov

Diversification Strategies for the Methyl Ester Moiety

The methyl ester group at the C-1 position of the isoquinoline ring is a versatile handle for chemical modification, allowing for the creation of a wide array of derivatives. The two primary strategies for its diversification are hydrolysis to the corresponding carboxylic acid and direct conversion to amides.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the carboxylic acid. This transformation is typically achieved by saponification, which involves treating the ester with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent mixture like methanol and water. masterorganicchemistry.combohrium.com The reaction proceeds by nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. youtube.com Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. This carboxylic acid serves as a crucial intermediate for further derivatization, most commonly amide bond formation. masterorganicchemistry.com

Conversion to Amides (Amidation): The methyl ester can be converted into a variety of amides, significantly expanding the chemical diversity of the library. This can be accomplished through several routes:

Two-Step Amidation via Carboxylic Acid: The most common method involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting acid is then coupled with a primary or secondary amine using a peptide coupling agent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base. acs.org This method has been successfully used to synthesize a variety of quinoline-carboxamides from their corresponding carboxylic acids. nih.govacs.org

Direct Aminolysis: While less common due to the lower reactivity of esters compared to other acylating agents, direct reaction of the methyl ester with an amine (aminolysis) can form amides. This process often requires harsh conditions, such as high temperatures or the use of a catalyst.

Catalytic Reductive Amination: An advanced one-pot method involves the iridium-catalyzed hydrosilylation of the ester, followed by acid-mediated amination, allowing for the synthesis of isoquinoline-1-carboxamides under mild conditions. nih.gov

These diversification strategies allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

Preparation of Functionalized Isoquinoline Carboxylic Acids for Derivatization

The synthesis of isoquinoline carboxylic acids is fundamental for creating libraries of derivatives, particularly amides. acs.org These acids are typically prepared either by direct synthesis or by the hydrolysis of corresponding esters.

One synthetic route involves a [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, which can yield a 1-phenylisoquinoline-4-carboxylate. sigmaaldrich.com The ester can then be hydrolyzed to the carboxylic acid. Another approach describes the synthesis of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid, which was subsequently used to prepare a series of amidic derivatives. acs.org

A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. organic-chemistry.org The synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones often proceeds through an intermediate carboxylic acid or its corresponding ester, which is later modified.

The general applicability of these methods allows for the preparation of a diverse set of functionalized isoquinoline carboxylic acids, which are key precursors for derivatization, particularly for creating amide libraries to explore structure-activity relationships. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-6-nitroquinoline |

| Fe3O4@SiO2 |

| Fe3O4@SiO2-SO3H |

| Carbon disulfide (CS2) |

| 2-alkynylbenzaldoximes |

| AgOTf |

| Br2 |

| I2 |

| N-(methacryloyl)benzamide |

| Isoquinoline-1,3-diones |

| N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid |

| (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 1-phenylisoquinoline-4-carboxylate |

| Potassium hydroxide (KOH) |

| Sodium hydroxide (NaOH) |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

Report on the Spectroscopic and Structural Characterization of this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural characterization data for the compound "this compound" is not publicly available.

While data exists for structurally related isoquinoline derivatives, no specific research articles or database entries containing the comprehensive analytical data requested—including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) for this particular molecule—could be located.

The provided outline requires in-depth research findings and the generation of data tables for the following analytical techniques:

Spectroscopic and Structural Characterization Studies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Without access to published experimental results for Methyl 5-hydroxyisoquinoline-1-carboxylate, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided. The creation of such an article would necessitate speculation and would not be based on verifiable scientific data, thereby failing to meet the required standards of accuracy and authoritativeness.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary primary scientific data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's structure in the solid state.

While a specific crystal structure for this compound is not publicly available, the crystallographic data of related isoquinoline (B145761) and quinoline (B57606) derivatives provide a strong model for its expected solid-state characteristics. For instance, studies on various substituted isoquinolines have elucidated how different functional groups influence the crystal packing and molecular geometry. researchgate.net

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of this model leads to a comprehensive set of crystallographic data.

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic information for a related heterocyclic compound, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. researchgate.net It is anticipated that a crystallographic study of this compound would yield a similar set of parameters, defining its crystal system, space group, and unit cell dimensions.

Table 1: Illustrative Crystallographic Data for a Related Quinolone Derivative

| Parameter | Value |

|---|---|

| Compound | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate researchgate.net |

| Formula | C₁₂H₁₁NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0161(9) |

| b (Å) | 17.850(4) |

| c (Å) | 15.891(6) |

| **β (°) ** | 96.13(3) |

| **Volume (ų) ** | 1132.6(5) |

| Z | 4 |

Tautomerism and Conformational Analysis

The 5-hydroxyisoquinoline (B118818) scaffold of the title compound allows for the existence of tautomeric isomers. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the key equilibrium is between the hydroxy (enol-like) form and a keto (keto-like) tautomer, often referred to as a quinolone-type structure.

Studies on related 5-hydroxyquinoline (B119867) derivatives have shown that they can exist as a mixture of tautomers in solution. goums.ac.ir The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. goums.ac.irnih.gov

The two primary tautomeric forms anticipated for this compound are:

5-hydroxy tautomer: The aromatic isoquinoline ring retains its full aromaticity.

5-keto tautomer (isoquinolin-5(6H)-one): The aromaticity of the carbocyclic ring is disrupted, forming a keto group at the C5 position.

Spectroscopic techniques such as NMR and UV-Vis are instrumental in studying these equilibria. goums.ac.ir For example, the chemical shifts of protons and carbons in the NMR spectrum can provide clear evidence for the presence of one or both tautomers. mdpi.com While direct experimental data for this compound is not available, the principles established from related systems strongly suggest that a similar tautomeric equilibrium would be present.

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structural Description |

|---|---|

| Hydroxy Form | The hydroxyl group is attached to the C5 position of the fully aromatic isoquinoline ring. |

| Keto Form | A ketone group exists at the C5 position, and the proton has migrated to the ring nitrogen or another position, leading to a non-aromatic carbocyclic ring. |

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the carboxylate group to the isoquinoline ring. The orientation of the methyl carboxylate group relative to the plane of the heterocyclic ring system can be influenced by steric and electronic factors.

In solution, the molecule is likely to exhibit more conformational freedom. The rotational barrier around the C1-C(O)OCH₃ bond would determine the rate of interconversion between different conformers. The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers.

Computational modeling, in conjunction with spectroscopic methods like NOE (Nuclear Overhauser Effect) NMR spectroscopy, can provide valuable insights into the preferred conformations in solution. While specific studies on this compound are lacking, analysis of related structures suggests that steric hindrance between the peri-protons and the carbonyl group of the ester would favor a non-planar arrangement.

Table 3: Potential Conformational Isomers of this compound

| Conformer | Description of Carboxylate Group Orientation | Potential Stabilizing/Destabilizing Factors |

|---|---|---|

| Syn-periplanar | The C=O bond of the ester is oriented towards the nitrogen atom of the isoquinoline ring. | May be disfavored due to steric clash with the H8 proton. |

| Anti-periplanar | The C=O bond of the ester is oriented away from the nitrogen atom. | Likely the more stable conformation due to reduced steric hindrance. |

| Orthogonal | The plane of the carboxylate group is roughly perpendicular to the plane of the isoquinoline ring. | A possible conformation to alleviate steric strain. |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Although specific DFT studies on Methyl 5-hydroxyisoquinoline-1-carboxylate are not extensively documented, the methodologies applied to similar quinoline (B57606) derivatives offer a clear blueprint for how its electronic structure and geometry can be elucidated. core.ac.uk

For instance, calculations using methods like DFT with the B3LYP functional and a basis set such as cc-pVDZ would be employed to perform geometry optimization. core.ac.uk This process determines the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is the foundation for all other computational analyses.

Following optimization, the electronic properties can be calculated. This includes mapping the electron density to identify electron-rich and electron-poor regions, which is crucial for predicting sites of reactivity. The distribution of electrostatic potential can be visualized to highlight areas prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the hydroxyl group and the nitrogen atom in the isoquinoline (B145761) ring are expected to be key sites of interaction.

Table 1: Predicted Key Geometric and Electronic Parameters from Quantum Chemical Calculations This table is illustrative, based on typical outputs for similar molecules.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| Bond Lengths | ||

| C=O (ester) | ~1.21 Å | Indicates a standard carbonyl double bond. |

| C-O (ester) | ~1.34 Å | Shorter than a typical single bond due to resonance. |

| O-H (hydroxyl) | ~0.96 Å | Typical length for a phenolic hydroxyl group. |

| Electronic Properties | ||

| HOMO Energy | Negative value (e.g., ~ -6.2 eV) | Relates to the ability to donate electrons. |

| LUMO Energy | Negative value (e.g., ~ -1.5 eV) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~4.7 eV | Indicates the molecule's chemical reactivity and stability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor. Studies on various quinoline and isoquinoline derivatives show their potential as inhibitors for a range of biological targets, including enzymes from pathogens like Plasmodium falciparum and the Hepatitis B Virus. researchgate.net

In a typical docking simulation for this compound, the 3D structure of a target protein would be obtained from a database like the Protein Data Bank (PDB). The compound's optimized 3D structure would then be placed into the protein's active site, and a scoring function would be used to calculate the binding energy for numerous possible conformations and orientations.

The results would identify the most likely binding mode and quantify the strength of the interaction, typically as a docking score in kcal/mol. The analysis would also detail the specific interactions, such as:

Hydrogen Bonds: The hydroxyl group and the ester carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site.

π-π Stacking: The aromatic isoquinoline ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group and parts of the aromatic ring system can form favorable hydrophobic contacts.

These simulations are crucial for hypothesis-driven drug discovery, allowing for the virtual screening of compounds against targets of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal is to predict the activity of new or untested compounds based on their structural features. QSAR studies have been successfully applied to libraries of quinoline and isoquinoline derivatives to predict their antimalarial activity.

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific conformational parameters.

Hydrophobic: Log P (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the observed biological activity (e.g., IC₅₀). A robust QSAR model can then be used to predict the activity of new analogues, prioritizing the synthesis of the most promising candidates.

Table 2: Representative Descriptors for a QSAR Model of Isoquinoline Derivatives This table is illustrative of descriptors used in QSAR studies.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | Dipole Moment (μ) | Measures the molecule's overall polarity. |

| Hydrophobic | Log P | Represents the lipophilicity of the compound. |

| Topological | Total Connectivity (Tcon) | A numerical value representing the degree of branching in the molecule. |

| Quantum Chemical | Energy of HOMO | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

Conformational Dynamics and Energetic Analysis

While quantum calculations provide a static image of the molecule's lowest energy state, molecules are dynamic and flexible. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and the energy associated with them. For related quinoline structures, conformational studies have been performed by systematically rotating specific bonds (e.g., those connected to substituents) and calculating the potential energy surface (PES). researchgate.net

For this compound, key areas of flexibility would be the rotation of the ester group relative to the isoquinoline ring and the orientation of the hydroxyl proton. Molecular Dynamics (MD) simulations can provide even deeper insight. In an MD simulation, the molecule is placed in a simulated physiological environment (like a box of water molecules), and its movements are tracked over time by solving Newton's equations of motion.

Analysis of the MD trajectory can reveal:

The range of accessible conformations and the time spent in each.

The stability of intramolecular hydrogen bonds.

The flexibility of different parts of the molecule, measured by the root-mean-square fluctuation (RMSF) of atoms.

This information is vital for understanding how the molecule might adapt its shape upon binding to a receptor.

Prediction of Receptor Binding Affinities and Selectivity

A primary goal of computational chemistry in drug discovery is to predict how strongly a compound will bind to its intended target (affinity) and how it distinguishes between the target and other proteins (selectivity).

Binding affinity is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC₅₀ value. Computational methods can estimate the free energy of binding (ΔG), which is directly related to these values. While docking scores provide a rapid first estimate, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from an MD simulation to achieve a more accurate prediction of binding energy.

Selectivity is predicted by comparing the calculated binding affinities of this compound for a primary target versus a panel of off-target proteins, such as other enzymes or receptors. A compound is considered selective if it shows a significantly higher predicted affinity for the desired target. For example, a study on a related benzothiazine derivative highlighted its potential analgesic activity, which would have been guided by predictions of its affinity for relevant receptors.

Table 3: Illustrative Predicted Binding Affinities for Different Receptors This table is a hypothetical representation of selectivity prediction results.

| Receptor Target | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity Ratio (vs. Target A) |

|---|---|---|

| Target A (Desired) | 50 | 1x |

| Off-Target B | 5,000 | 100x |

| Off-Target C | >10,000 | >200x |

Computational Studies on Metal Chelation Properties

The hydroxyquinoline scaffold is famous for its ability to chelate metal ions. The 8-hydroxyquinoline (B1678124) isomer, in particular, is a classic bidentate chelating agent, binding metals through its hydroxyl oxygen and ring nitrogen. The 5-hydroxyisoquinoline (B118818) core of the target compound possesses a similar arrangement of a hydroxyl group and a heterocyclic nitrogen atom, making it a strong candidate for metal chelation.

Computational studies are invaluable for investigating these properties. DFT calculations can be used to model the structure of the metal-ligand complex formed between this compound and various physiologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺). These calculations can predict:

The geometry of the coordination complex (e.g., tetrahedral, octahedral).

The binding energy of the metal to the ligand, indicating the stability of the complex.

The effect of chelation on the electronic structure of the molecule, which can be related to changes in fluorescence or reactivity.

This chelating ability is the basis for many of the biological activities reported for hydroxyquinolines, including antimicrobial and antineurodegenerative effects, as metal homeostasis is critical in many biological and pathological processes.

An extensive search of publicly available scientific literature and research databases has been conducted to gather information on the biological activities and molecular mechanisms of the chemical compound This compound , as per the specified detailed outline.

Despite a thorough investigation into its potential inhibitory effects on various enzymes, including 2-Oxoglutarate-Dependent Oxygenases, HIV-1 Integrase and Reverse Transcriptase, Human Cytomegalovirus (HCMV) pUL89 Endonuclease, DNA Gyrase, Acetylcholinesterase, Butyrylcholinesterase, and Matrix Metalloproteinases, no specific research findings, data tables, or detailed inhibitory data (such as IC₅₀ values) for this particular compound were found.

The existing literature focuses on the broader class of isoquinoline and quinoline derivatives, with studies on related but structurally distinct molecules. However, there is no direct, verifiable information available that specifically details the enzyme inhibition properties of this compound for the outlined biological targets.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements at this time.

Biological Activities and Molecular Mechanisms

Modulation of Cellular Processes

The structure of methyl 5-hydroxyisoquinoline-1-carboxylate, featuring a hydroxyl group and an ester, suggests its potential to influence a variety of cellular functions, from redox balance to complex signaling pathways.

Investigation of Antioxidant Activities

The antioxidant potential of quinoline (B57606) and isoquinoline (B145761) derivatives is a subject of considerable research. researchgate.net The capacity of these molecules to neutralize free radicals is often attributed to the presence of phenolic hydroxyl groups and the ability of the aromatic system to delocalize electrons. jmaterenvironsci.commdpi.com For instance, the antioxidative properties of benzylisoquinoline alkaloids have been demonstrated, with their capacity linked to the presence of a biphenyl (B1667301) system. nih.gov Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that these compounds can exhibit significant antioxidant effects, which are influenced by substituents on the quinoline ring. jmaterenvironsci.com The introduction of a tetrahydroisoquinoline moiety to quercetin, a known natural antioxidant, has been shown to enhance its antioxidative potential, an effect partly attributed to the presence of a tertiary amino group. mdpi.com Given that this compound possesses a hydroxyl group on its isoquinoline ring, it is plausible that it could exhibit antioxidant activity by donating a hydrogen atom to scavenge free radicals.

Studies on Protein-Protein Interactions (e.g., ZipA-FtsZ)

The interaction between the proteins ZipA and FtsZ is a critical component of the bacterial cell division machinery, making it an attractive target for the development of new antibacterial agents. frontiersin.orgnih.gov FtsZ, a homolog of eukaryotic tubulin, forms a ring structure at the division site, and its polymerization is essential for bacterial cytokinesis. nih.gov Several small molecules have been identified that inhibit FtsZ function, with some quinoline and quinazoline (B50416) derivatives showing promise in this area. frontiersin.orgresearchgate.net For example, certain 1-methylquinolinium (B1204318) iodide derivatives have demonstrated potent antibacterial activity by disrupting FtsZ's GTPase activity and polymerization. researchgate.net While direct studies on this compound are lacking, the established activity of related quinoline compounds against FtsZ suggests that the isoquinoline scaffold could also serve as a basis for the design of inhibitors of the ZipA-FtsZ interaction. The development of such inhibitors could lead to a new class of antibiotics to combat multidrug-resistant bacteria. researchgate.netmdpi.com

Effects on Epigenetic Regulation and Metabolic Pathways

Isoquinoline alkaloids are a diverse class of natural products known for a wide range of pharmacological effects. nih.gov Emerging research suggests that some of these compounds can influence cellular processes through epigenetic modulation. researchgate.net Isoquinoline alkaloids have been reported to affect epigenetic events, such as the activities of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are key regulators of gene expression. researchgate.net This modulation of epigenetic machinery highlights a potential mechanism by which isoquinoline derivatives could exert therapeutic effects in various diseases, including cancer.

Furthermore, the isoquinoline core is central to a vast network of metabolic pathways in plants, leading to the biosynthesis of compounds like morphine, berberine, and sanguinarine (B192314) from tyrosine. nih.govresearchgate.netoup.com The study of these pathways and the application of metabolic engineering have opened avenues for producing novel isoquinoline alkaloids with diverse biological activities. nih.govnih.gov While the direct impact of this compound on specific metabolic pathways has not been detailed, its structural similarity to key intermediates in isoquinoline alkaloid biosynthesis suggests it could potentially interact with or influence these complex metabolic networks.

Modulation of Chemokine Receptors (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry. mdpi.compnas.orgsemanticscholar.org Consequently, CXCR4 has become a significant target for drug development. pnas.org A number of isoquinoline-based compounds have been synthesized and identified as potent CXCR4 antagonists. mdpi.com For instance, tetrahydroisoquinoline derivatives have shown high potency and selectivity as CXCR4 antagonists. mdpi.com Structure-activity relationship studies have revealed that modifications to the isoquinoline ring and its substituents can significantly impact binding affinity and antagonist activity. mdpi.com These findings underscore the potential of the isoquinoline scaffold, as present in this compound, as a template for the design of novel CXCR4 modulators.

Below is a table of isoquinoline-based CXCR4 antagonists with their reported activities.

| Compound | CXCR4 Binding Affinity (IC₅₀, nM) | Anti-HIV Activity (EC₅₀, nM) |

| 24c | <40 | Low nanomolar |

| 25 | 0.6 | Not Reported |

| TIQ15 | Potent | Not Reported |

This table is illustrative and based on data for related isoquinoline derivatives, not this compound itself. mdpi.com

Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules, such as receptors, is fundamental to their pharmacological action. The following subsections detail the known interactions of related isoquinoline and quinoline compounds with specific receptors, providing a basis for predicting the potential binding profile of this compound.

Receptor Binding Assays (e.g., 5-HT3, 5-HT4 receptors, CB1/CB2)

5-HT3 and 5-HT4 Receptors: The serotonin (B10506) receptors, 5-HT3 and 5-HT4, are important targets in the treatment of gastrointestinal disorders and other conditions. nih.govnih.gov Research has shown that quinoline derivatives can act as potent ligands for these receptors. For the 5-HT3 receptor, 4-hydroxy-3-quinolinecarboxylic acid derivatives have been synthesized and shown to have high affinity, with some compounds exhibiting potent antagonist activity. nih.gov The substitution pattern on the quinoline ring, particularly the presence of a hydroxyl group, has been found to enhance affinity for the 5-HT3 receptor. nih.gov

For the 5-HT4 receptor, various quinoline derivatives have also been developed as high-affinity ligands. rsc.orgnih.govresearchgate.net Structure-activity relationship studies have demonstrated that the position of substituents and the nature of the linking group are critical for potent binding. rsc.orgnih.gov Although direct binding data for this compound is not available, the established activity of structurally similar quinoline compounds suggests that it could potentially interact with these serotonin receptor subtypes.

CB1 and CB2 Receptors: The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. nih.govyoutube.com The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells. nih.govnih.gov Several studies have explored quinoline and isoquinoline derivatives as ligands for these receptors. aalto.finih.govforskning.figoogle.com A series of quinolinyl and isoquinolinyl phenyl ketones have been synthesized and shown to act as agonists at the CB2 receptor. aalto.finih.gov Furthermore, a patent for isoquinoline derivatives as cannabinoid receptor modulators has been filed, indicating the interest in this chemical class for targeting the endocannabinoid system. google.com The affinity of ligands for CB1 and CB2 receptors can be influenced by their chemical structure, with some compounds showing selectivity for one receptor over the other. mdpi.com

The following table summarizes the binding affinities (Ki) of some quinoline and isoquinoline derivatives for cannabinoid receptors.

| Compound Class | Target Receptor | Activity | Ki (nM) |

| 2-Oxoquinoline Derivatives | CB2 | Ligand | 0.8 - >10000 |

| Isoquinolinyl Phenyl Ketones | CB2 | Agonist | Potent (specific values not detailed) |

| Δ9-THCP | CB1 | Agonist | High affinity |

| Δ9-THCP | CB2 | Agonist | High affinity |

This table presents data for related compound classes to illustrate potential activity and is not specific to this compound. nih.govaalto.finih.govmdpi.com

Metal Ion Chelation in Biological Systems

The structure of this compound contains a 5-hydroxyisoquinoline (B118818) moiety, which is a known powerful chelating agent for various metal ions crucial in biological systems. nih.gov This chelating ability is primarily due to the presence of a nitrogen atom in the aromatic ring and an adjacent hydroxyl group, which can form stable complexes with metal ions. researchgate.netresearchgate.net The deprotonation of the hydroxyl group and the lone pair of electrons on the nitrogen atom create a bidentate ligand capable of coordinating with metal cations. researchgate.net

The interaction with metal ions is a critical aspect of the biological activity of many hydroxyquinoline derivatives. nih.gov Metal ions such as copper, zinc, and iron play vital roles in numerous physiological and pathological processes. nih.govnih.gov The ability of compounds like this compound to bind these metals can influence their biological distribution and activity. For instance, 8-hydroxyquinoline (an isomer of 5-hydroxyisoquinoline) and its derivatives have been extensively studied for their metal-chelating properties and the subsequent biological consequences, which include antineurodegenerative and anticancer effects. nih.govnih.gov

The formation of metal complexes can alter the physicochemical properties of the parent molecule, such as its solubility and ability to cross cell membranes. This, in turn, can modulate its biological efficacy. The stability of these metal complexes is a key determinant of their biological action. Studies on related 8-hydroxyquinoline derivatives have shown that they form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net

Table 1: Metal Ion Chelation by Hydroxyquinoline Derivatives

| Derivative Class | Metal Ions Chelated | Biological Implication |

| 8-Hydroxyquinolines | Cu(II), Zn(II), Fe(II), Fe(III) nih.govnih.gov | Modulation of metal-dependent enzymes, influence on metal homeostasis nih.govnih.gov |

| 5-Substituted 8-hydroxyquinolines | Divalent and trivalent metal ions | Potential for therapeutic applications due to altered bioavailability of metals researchgate.net |

| Isoquinoline-5-carboxylates | Cu(II) polimi.it | Formation of coordination polymers with potential material and biological applications polimi.it |

This table is illustrative and based on the properties of related hydroxyquinoline and isoquinoline compounds.

Mechanisms Involving Coupled Electron and Proton Transfers in Biological Oxidation

The 5-hydroxyisoquinoline core of this compound is susceptible to oxidation-reduction reactions, which are fundamental to many biological processes. The phenolic hydroxyl group can participate in coupled electron and proton transfer (CEPT) reactions. In such reactions, the transfer of an electron and a proton can occur in a concerted or stepwise manner.

In biological systems, quinone and quinone-like molecules are essential components of electron transport chains, such as those in mitochondria and chloroplasts. While isoquinolines are not direct analogs of ubiquinone or plastoquinone (B1678516), the hydroxy-substituted aromatic system shares features that allow it to participate in redox cycling. The oxidation of the hydroxyl group can lead to the formation of a quinone-imine type species, which can be subsequently reduced.

Theoretical studies on related hydroxyquinolines and isoquinolines have explored the feasibility of excited-state intramolecular proton transfer (ESIPT). sigmaaldrich.comrsc.orgrsc.org This process involves the transfer of a proton between the hydroxyl group and the nitrogen atom upon photoexcitation. While distinct from ground-state redox reactions, it highlights the facile nature of proton movement within this scaffold, a key component of many CEPT mechanisms.

The redox potential of the molecule is a critical factor determining its ability to participate in biological oxidation reactions. This potential is influenced by the substituents on the isoquinoline ring. The presence of the methyl ester at the 1-position and the hydroxyl group at the 5-position will modulate the electron density of the aromatic system, thereby affecting its redox properties.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of isoquinoline (B145761) derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring.

Influence of Hydroxyl and Carboxylate Group Positioning

The specific placement of hydroxyl (-OH) and carboxylate (-COOR) groups on the isoquinoline scaffold is a critical determinant of biological activity. While direct SAR studies on Methyl 5-hydroxyisoquinoline-1-carboxylate are not extensively documented in the reviewed literature, strong inferences can be drawn from analogous structures. For instance, in a series of quinoline (B57606) derivatives, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net This highlights that a specific geometric arrangement of a hydroxyl group and an acidic group can be essential for interaction with biological targets, such as forming key hydrogen bonds with amino acid residues like Asp186 and Lys67 within an enzyme's ATP-binding pocket. nih.govresearchgate.net

Furthermore, studies on various isoquinoline alkaloids demonstrate the importance of substituent positioning. The location of hydroxyl or methoxy (B1213986) groups at specific carbons, such as C-7, is a known feature of bioactive aporphines. rsc.org Research on N-(2-arylethyl) isoquinoline derivatives showed that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position were associated with good antagonistic activity against the human scavenger receptor CD36. nih.gov Similarly, the substitution pattern on the isoquinoline portion plays a vital role in the cytotoxic activities of certain alkaloids. rsc.org These findings collectively underscore that the relative positioning of the hydroxyl and methyl carboxylate groups in this compound is fundamentally important to its potential biological profile.

Effects of Alkyl, Halogen, and Other Functional Group Modifications

Modifying the core this compound structure with various functional groups can significantly modulate its biological potency and selectivity.

Alkyl Groups: The introduction of alkyl groups, such as methyl (-CH₃) or methoxy (-OCH₃), can have a profound impact. In some naphthylisoquinoline alkaloids, an O-methylation pattern in the naphthalene (B1677914) portion is favorable for cytotoxic activity. rsc.org The presence of 7-methylated aporphines is also noted in nature. rsc.org In a different heterocyclic system, quinazolines, the introduction of a methyl group at the 2-position was shown to improve antimycobacterial potency. youtube.com

Halogen Groups: Halogenation is a common strategy in medicinal chemistry to enhance activity. In one study, bromo and iodo-substituted plastoquinone (B1678516) analogs, which share a quinone core, demonstrated remarkable and wide-spectrum anticancer activities. mdpi.com This suggests that the strategic placement of halogens on the isoquinoline ring could enhance the biological effects of the parent compound.

The following table summarizes the effects of different substituents on the activity of various quinoline and isoquinoline-related scaffolds.

| Scaffold | Substituent Modification | Position | Observed Effect on Bioactivity | Reference |

| Quinoline | Hydroxyl & Carboxylic Acid | C-8 (-OH), C-7 (-COOH) | Crucial for Pim-1 kinase inhibition | nih.govresearchgate.net |

| N-(2-arylethyl) isoquinoline | Hydroxyl | C-6 or C-8 | Good CD36 antagonistic activity | nih.gov |

| Naphthylisoquinoline Alkaloids | O-methylation | Naphthalene portion | Favorable for cytotoxic activity | rsc.org |

| Quinazoline (B50416) | Methyl | C-2 | Improved antimycobacterial potency | youtube.com |

| Plastoquinone Analogs | Bromo & Iodo | Varies | Remarkable anticancer activity | mdpi.com |

Role of Core Scaffold Modifications

Altering the central isoquinoline ring system itself is a key strategy in drug discovery, leading to the development of novel chemotypes with improved properties.

Comparison with Quinoline and Tetrahydroisoquinoline Scaffolds

Quinoline, isoquinoline, and their hydrogenated derivatives like tetrahydroisoquinoline (THIQ) are foundational scaffolds in medicinal chemistry. nih.govnih.gov Quinoline and isoquinoline are positional isomers and are both considered versatile, privileged structures for designing new drugs, particularly in oncology. mdpi.comunamur.be They are found in numerous natural products and approved drugs. mdpi.com

Quinoline: This scaffold is well-established, with numerous derivatives approved or in clinical trials as anticancer agents, often functioning as topoisomerase or kinase inhibitors. mdpi.com Its synthetic pathways are well-understood, making it an accessible scaffold for optimization. mdpi.com

Isoquinoline: Like quinoline, the isoquinoline scaffold is a key component of many bioactive alkaloids and synthetic compounds with a broad range of pharmacological activities, including anticancer and antiviral effects. rsc.orgnih.govnuph.edu.ua

Tetrahydroisoquinoline (THIQ): The THIQ scaffold, a saturated version of isoquinoline, is a common core in many natural alkaloids and synthetic compounds. THIQ derivatives exhibit a wide spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties. mdpi.com The introduction of a chiral center at the C1 position during the reduction from an isoquinoline precursor is often critical for biological activity. rsc.org

The choice between these scaffolds allows medicinal chemists to fine-tune the three-dimensional shape, flexibility, and electronic properties of a molecule to achieve desired interactions with a biological target.

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a powerful rational design strategy where the core molecular backbone of a known active compound is replaced with a structurally different scaffold, while preserving the essential pharmacophoric features. mdpi.com This technique is used to discover novel chemotypes with improved properties, such as increased potency, better pharmacokinetics, or a new intellectual property position. mdpi.com

This approach has been successfully applied to isoquinoline-related structures. For example:

A scaffold hopping strategy was used to design novel 2-(quinolin-4-yloxy)acetamides from the antimycobacterial drug candidate telacebec, leading to potent inhibitors of Mycobacterium tuberculosis.

In another instance, researchers designed new anticancer agents based on a plastoquinone scaffold, inspired by natural products, which led to the discovery of potent bromo- and iodo-substituted analogs. mdpi.com

The strategy has also been used to develop new 4-aminoquinazolines from known pharmacophores, resulting in compounds with significant intracellular antimycobacterial efficacy. youtube.com

These examples demonstrate that the isoquinoline core of a compound like this compound could be replaced by other heterocyclic systems to explore new chemical space and develop novel therapeutic agents.

Stereochemical Considerations in Activity Profiles

Many bioactive isoquinoline derivatives are chiral, and their biological activity is often highly dependent on their stereochemistry. nih.gov The C-1 position of tetrahydroisoquinolines, in particular, is often a stereogenic center that is crucial for activity. rsc.org The synthesis of isoquinoline frameworks in their enantiopure forms is a significant focus for medicinal chemists to ensure optimal interaction with chiral biological targets like enzymes and receptors. nih.gov

A clear example of stereochemistry influencing activity is found in bis-tetrahydroisoquinoline derivatives. The chiral bis-tertiary amine, AG525E1, was developed from laudanosine (B1674548) and demonstrated potent blocking of small conductance Ca²⁺-activated K⁺ (SK) channels, with an affinity (Ki) of 293 nM, which was about 100-fold higher than its precursor. nih.gov This highlights how a specific stereochemical configuration can dramatically enhance potency. The enantioselective synthesis of C1-chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is a key strategy to access these potent, stereochemically defined molecules. rsc.org

Development of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to bind to a specific biological target. nih.gov These models are crucial tools in rational drug design, allowing for the virtual screening of large compound libraries to identify potential new active molecules. nih.govmdpi.com The development of a pharmacophore model for a compound like this compound involves identifying its key chemical features that are critical for molecular interactions with a target protein. mdpi.com

The process can be approached from two main perspectives: ligand-based and structure-based modeling. mdpi.com In a ligand-based approach, a set of known active molecules is superimposed, and the common chemical features responsible for their activity are extracted. mdpi.com A structure-based approach relies on the 3D structure of the target protein bound to a ligand, from which the key interaction points are identified. nih.gov For isoquinoline derivatives, which are known to act as kinase inhibitors, fragment-based methodologies are also employed. researchoutreach.org In this strategy, small molecular fragments corresponding to different parts of the lead compound are screened for binding, and the successful hits are merged to construct a potent inhibitor. researchoutreach.org

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:

Aromatic Ring Feature: The isoquinoline ring system provides a planar, hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with the target, a common feature for kinase inhibitors. researchoutreach.org

Hydrogen Bond Donor (HBD): The hydroxyl group at the 5-position is a critical feature, capable of donating a hydrogen bond to an acceptor site on the target protein. mdpi.com

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the methyl carboxylate group at the 1-position can act as a hydrogen bond acceptor. nih.gov The ether oxygen of the same group could also serve as a secondary HBA.

Exclusion Volumes: The model would also define regions where steric bulk is not tolerated, guiding the design of more specific analogs. mdpi.com

These features—HBD, HBA, and aromatic regions—are fundamental in models developed for various enzyme inhibitors, where interactions with specific amino acid residues in the binding pocket are crucial for affinity and activity. mdpi.comnih.gov

Design Principles for Enhanced Target Engagement

The rational design of analogs of this compound aims to modify its structure to improve potency, selectivity, and other pharmacological properties. This process is guided by Structure-Activity Relationship (SAR) insights, which correlate changes in molecular structure with changes in biological activity.

One key principle is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties. rsc.org This can be used to fine-tune binding interactions or improve metabolic stability. For instance, modifying the ester at position 1 could alter the compound's solubility and cell permeability.

Analysis of contour maps from 3D-QSAR studies on similar quinoline scaffolds reveals specific design principles. mdpi.com These studies often indicate regions where electronegative or electropositive groups are favored. For example, the presence of an electronegative group (like the hydroxyl at position 5) near certain regions of a target can be beneficial for inhibitory activity. mdpi.com Conversely, other positions on the ring system might favor hydrophobic substituents to enhance binding in a non-polar pocket.

Key design principles for modifying the this compound scaffold include:

Optimizing Hydrogen Bonding: The 5-hydroxy group is a critical interaction point. Converting it to a methoxy group (O-methylation) would remove its hydrogen-donating ability, which could significantly decrease binding affinity if the donor interaction is essential. Conversely, if the pocket has a nearby donor, converting the hydroxyl to a stronger acceptor might be beneficial.

Exploring Substitutions on the Ring: The isoquinoline ring has several positions available for substitution (e.g., C4, C7, C8). researchoutreach.org Adding small, hydrophobic groups or halogen atoms at specific positions could exploit additional hydrophobic pockets within the target's binding site, potentially increasing affinity and selectivity. Studies on isoquinoline-tethered quinazolines have shown that such modifications can significantly enhance selectivity for one target over another (e.g., HER2 over EGFR). rsc.org

Modification of the C1-Carboxylate Group: The methyl ester at position 1 is a key target for modification. Converting the ester to an amide could introduce an additional hydrogen bond donor (the N-H bond) and alter the geometry and acceptor strength. This could lead to new interactions with the target protein, as amide groups are frequently involved in hydrogen bonding with protease active sites. nih.gov The size of the alkyl group on the ester could also be varied to probe for hydrophobic interactions.

The following table conceptualizes how SAR principles could be applied to design new analogs based on the this compound scaffold.

| Scaffold Position | Original Group | Hypothetical Modification | Rationale for Enhanced Target Engagement |

| Position 1 | Methyl Carboxylate (-COOCH₃) | Amide (-CONH₂) | Introduce a new hydrogen bond donor; potentially alter binding orientation. |

| Position 5 | Hydroxyl (-OH) | Methoxy (-OCH₃) | Test the importance of the hydrogen bond donating capability. mdpi.com |

| Position 7 | Hydrogen (-H) | Chlorine (-Cl) or Methyl (-CH₃) | Explore potential hydrophobic or halogen-bonding interactions to improve affinity or selectivity. researchoutreach.org |

| Position 1 | Methyl Carboxylate (-COOCH₃) | Carboxylic Acid (-COOH) | Introduce a charged group that could form salt bridges with basic residues like arginine in the target site. mdpi.com |

These principles, derived from broader studies on quinoline and isoquinoline derivatives, provide a rational framework for optimizing this compound to create compounds with enhanced target engagement and improved therapeutic potential. researchoutreach.orgrsc.org

Advanced Applications in Chemical Biology and Medicinal Chemistry

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. An ideal probe possesses specific characteristics, such as high affinity and selectivity for its target, and often includes a reporter group, such as a fluorescent tag, for detection.

Fluorescent Probes for Specific Biological Detection

There is no specific information available in the reviewed literature that details the use of Methyl 5-hydroxyisoquinoline-1-carboxylate as a fluorescent probe for biological detection. While some quinoline (B57606) and isoquinoline (B145761) derivatives are known to possess fluorescent properties, the specific photophysical characteristics and the application of this particular compound as a fluorescent probe have not been reported.

Tools for Enzyme Mechanism Elucidation

The use of small molecules to study and elucidate the mechanisms of enzymes is a cornerstone of chemical biology. These molecular tools can act as inhibitors, substrates, or transition-state analogs, providing invaluable insights into enzyme function. However, there are no available studies that describe the application of this compound for the elucidation of enzyme mechanisms.

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Utilization of this compound as a Synthetic Intermediate

While the broader class of isoquinolines serves as a crucial scaffold in the synthesis of various biologically active molecules, specific documentation on this compound as a key synthetic intermediate for the development of lead compounds is not readily found in the scientific literature. General synthetic routes for isoquinoline and quinoline derivatives are well-established, but the specific utility of this compound as a starting material for drug discovery campaigns is not detailed. rroij.comrsc.org

Design and Synthesis of Derivatives for Improved Target Modulation

The process of medicinal chemistry often involves the synthesis of a library of derivatives of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The literature on isoquinoline and quinoline derivatives is rich with examples of such structure-activity relationship (SAR) studies. nuph.edu.uanih.gov However, specific research detailing the design and synthesis of derivatives of this compound for the purpose of modulating a particular biological target is not available.

Exploration of Polypharmacology and Multi-Target Inhibition

Polypharmacology is the principle that a single drug molecule can interact with multiple targets, which can be a desirable property for treating complex diseases. The isoquinoline scaffold is known to be present in compounds that exhibit multi-target activities. nih.govnih.gov Nevertheless, there is no specific research that explores the polypharmacological profile of this compound or its potential as a multi-target inhibitor.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in harnessing the potential of Methyl 5-hydroxyisoquinoline-1-carboxylate is the development of efficient, scalable, and environmentally benign synthetic routes. While classic methods like the Pomeranz–Fritsch and Bischler–Napieralski reactions are foundational for creating the isoquinoline (B145761) core, they often require harsh conditions and may lack regioselectivity. wisdomlib.orgmdpi.com

Future research must focus on modern synthetic strategies that offer higher yields, greater functional group tolerance, and adhere to the principles of green chemistry. rsc.org Key areas for exploration include:

Transition-Metal Catalysis: The use of catalysts based on palladium, copper, rhodium, and iridium has revolutionized the synthesis of complex heterocyclic systems. nih.gov Future work should aim to adapt these methods, such as C-H activation, cascade cyclizations, and cross-coupling reactions, for the specific and efficient synthesis of functionalized isoquinolines like the target compound. nih.govacs.org For instance, developing a copper-catalyzed annulation protocol could provide a direct and mild route to the isoquinoline scaffold. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step, enhancing atom economy and reducing waste. Designing a novel MCR that incorporates the necessary precursors for this compound would be a significant advancement.

Electrosynthesis and Photocatalysis: These emerging techniques provide sustainable alternatives to traditional methods by using electricity or light to drive chemical reactions, often under mild conditions. nih.gov Exploring electrosynthetic protocols or photocatalytic cycles could lead to novel and efficient pathways for constructing the isoquinoline ring system. nih.gov

Biocatalysis: Harnessing enzymes or engineered microorganisms offers a highly selective and sustainable means of production. nih.gov Research into identifying or engineering enzymes, such as amine oxidases, that can facilitate the key bond-forming reactions would represent a significant leap forward in the green synthesis of these compounds. nih.gov

Interactive Table: Promising Sustainable Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges | Relevant Compounds/Catalysts |

| Transition-Metal Catalysis | High efficiency, functional group tolerance, novel bond formations. nih.gov | Catalyst cost, removal of metal residues, optimization of reaction conditions. | Palladium, Copper, Rhodium, Iridium catalysts. nih.gov |